molecular formula C10H19NO4 B064755 Propanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-, methyl CAS No. 182486-32-4

Propanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-, methyl

Cat. No.: B064755
CAS No.: 182486-32-4
M. Wt: 217.26 g/mol
InChI Key: JZHNQALXNGWKCG-SSDOTTSWSA-N
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Description

Methyl (2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate is an organic compound with the chemical formula C11H21NO4. It is a derivative of amino acids and is often used as an intermediate in the synthesis of various peptides and other organic compounds. This compound is known for its role as a protecting group in organic synthesis, particularly in the protection of amino groups during peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Methyl (2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Typically performed using hydrochloric acid or trifluoroacetic acid.

    Substitution: Common reagents include nucleophiles such as amines or alcohols under basic conditions.

Major Products

    Hydrolysis: Produces the free amino ester.

    Substitution: Yields various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of peptides and other organic compounds.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl (2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate involves its role as a protecting group. The Boc group protects the amino group from unwanted reactions during synthesis. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amino group for further functionalization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate is unique due to its specific structure, which provides stability and ease of removal of the Boc protecting group. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of amino groups are required .

Properties

CAS No.

182486-32-4

Molecular Formula

C10H19NO4

Molecular Weight

217.26 g/mol

IUPAC Name

methyl (2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C10H19NO4/c1-7(8(12)14-5)6-11-9(13)15-10(2,3)4/h7H,6H2,1-5H3,(H,11,13)/t7-/m1/s1

InChI Key

JZHNQALXNGWKCG-SSDOTTSWSA-N

SMILES

CC(CNC(=O)OC(C)(C)C)C(=O)OC

Isomeric SMILES

C[C@H](CNC(=O)OC(C)(C)C)C(=O)OC

Canonical SMILES

CC(CNC(=O)OC(C)(C)C)C(=O)OC

Synonyms

Propanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-, methyl

Origin of Product

United States

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